Tris(2-phenylpyridine)iridium
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Overview
Description
Tris(2-phenylpyridine)iridium is an organoiridium complex with the chemical formula Iridium(C₆H₄-C₅H₄N)₃. This compound is a yellow-green solid and is known for its electroluminescent properties, emitting green light. It is a derivative of Iridium³⁺ bound to three monoanionic 2-pyridinylphenyl ligands .
Preparation Methods
Tris(2-phenylpyridine)iridium is typically synthesized through cyclometalation reactions involving 2-phenylpyridine and iridium trichloride. The reaction can be represented by the following equation :
[ \text{IrCl}_3 + 3 \text{C}_6\text{H}_5-\text{C}_5\text{H}_4\text{N} \rightarrow \text{Ir}(\text{C}_6\text{H}_4-\text{C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} ]
In industrial settings, the preparation involves adding iridium trichloride, 2-phenylpyridine, and potassium carbonate or sodium carbonate into a container filled with a solvent. The mixture is then stirred and refluxed under microwave conditions in a nitrogen atmosphere .
Chemical Reactions Analysis
Tris(2-phenylpyridine)iridium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound’s excited state has a reduction potential of -2.14 V, making it a strong photoreducing agent.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Photocatalysis: It is used as a photocatalyst for reactions such as the reduction of alkyl, alkenyl, and aryl iodides, as well as intramolecular reductive cyclizations.
Common reagents and conditions for these reactions include visible light for photocatalysis and various organic solvents. Major products formed depend on the specific reaction but often involve the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Tris(2-phenylpyridine)iridium has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tris(2-phenylpyridine)iridium exerts its effects involves its ability to absorb light and enter an excited state. This excited state can then participate in electron transfer reactions, making it a potent photoreducing agent. The molecular targets and pathways involved include the reduction of various organic substrates and the facilitation of photoredox reactions .
Comparison with Similar Compounds
Tris(2-phenylpyridine)iridium is unique due to its high photoluminescence efficiency and strong photoreducing capabilities. Similar compounds include:
Tris(2,2’-bipyridine)ruthenium(II): Another photoredox catalyst but with different photophysical properties.
Tris(2-phenylpyridinato-C2,N)iridium(III): A similar compound with slight variations in ligand structure.
These compounds share some applications but differ in their specific photophysical and chemical properties, making this compound particularly valuable for certain high-efficiency applications.
Properties
CAS No. |
693794-98-8 |
---|---|
Molecular Formula |
C33H24IrN3-3 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
iridium;2-phenylpyridine |
InChI |
InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1; |
InChI Key |
JAZWLEYGTKXZCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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